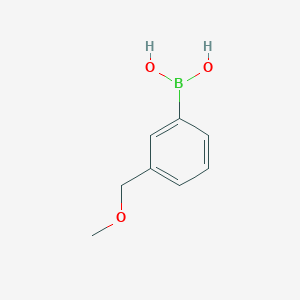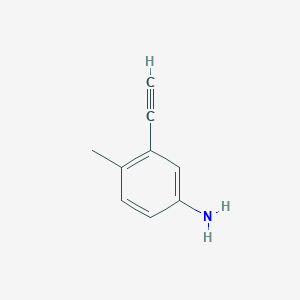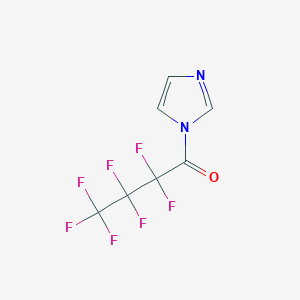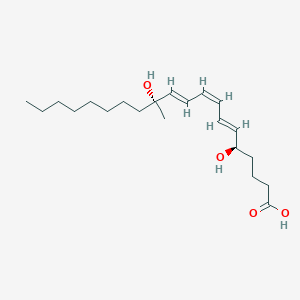
3-Methoxymethylphenylboronic acid
Overview
Description
3-Methoxymethylphenylboronic acid is an organoboron compound with the molecular formula C8H11BO3 It is a derivative of phenylboronic acid, where a methoxymethyl group is attached to the phenyl ring
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups .
Mode of Action
3-Methoxymethylphenylboronic acid is a boronic acid derivative. Boronic acids are known for their role in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. It involves the coupling of a boronic acid with a halide or pseudohalide under basic conditions .
Biochemical Pathways
Boronic acids are often used in the synthesis of biologically active compounds, including pharmaceuticals, due to their ability to form stable covalent bonds with enzymes and other biological targets .
Pharmacokinetics
The pharmacokinetic properties of boronic acids can vary widely depending on their chemical structure .
Result of Action
Boronic acids, in general, can interact with various biological targets and can be used in the synthesis of a wide range of biologically active compounds .
Action Environment
Factors such as ph and temperature can affect the stability and reactivity of boronic acids .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Methoxymethylphenylboronic acid are not well-documented in the literature. Boronic acids are known to interact with various enzymes and proteins, particularly those that have diol-containing residues. The nature of these interactions is typically covalent, with the boronic acid forming a cyclic ester with the diol group .
Molecular Mechanism
Boronic acids are known to form covalent bonds with diol-containing residues in biomolecules, which can lead to changes in enzyme activity and gene expression . The specific molecular targets and mechanisms of this compound remain to be determined.
Metabolic Pathways
Boronic acids are known to interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing 3-Methoxymethylphenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters . Another common method is hydroboration, where a B-H bond is added over an alkene or alkyne to produce the corresponding alkyl or alkenylborane .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydroboration processes due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxymethylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Hydroxyl-substituted phenyl compounds.
Substitution: Biaryl compounds and other carbon-carbon bonded structures.
Scientific Research Applications
3-Methoxymethylphenylboronic acid has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in developing enzyme inhibitors and other biologically active molecules.
Medicine: Research is ongoing to investigate its role in drug development, especially in creating molecules with potential therapeutic effects.
Industry: It is used in the production of advanced materials and polymers due to its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Similar structure but lacks the methoxymethyl group.
4-Methoxyphenylboronic acid: The methoxy group is positioned at the para position instead of the meta position.
3-Fluorophenylboronic acid: Contains a fluorine atom instead of a methoxymethyl group.
Uniqueness
3-Methoxymethylphenylboronic acid is unique due to the presence of the methoxymethyl group, which can influence its reactivity and stability. This makes it a valuable compound in specific synthetic applications where different electronic properties are desired.
Properties
IUPAC Name |
[3-(methoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5,10-11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSGESMDNPVZKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396941 | |
| Record name | 3-Methoxymethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142273-84-5 | |
| Record name | 3-Methoxymethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Methoxymethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B124982.png)


![(3b,5b,15a,16a)-15,16-Dihydro-3,5-dihydroxy-3'H-cycloprop[15,16]androsta-6,15-dien-17-one](/img/structure/B124985.png)

![Benzo[b]thiophene-3-methanol, 7-chloro-](/img/structure/B124999.png)
![(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine](/img/structure/B125005.png)



